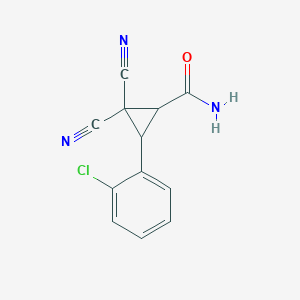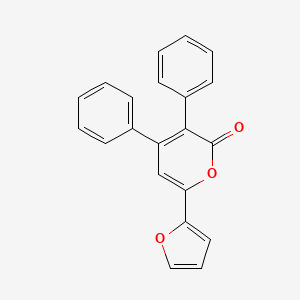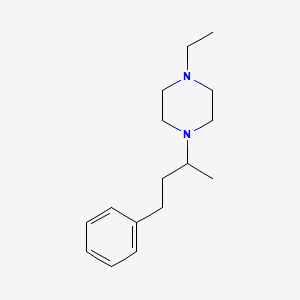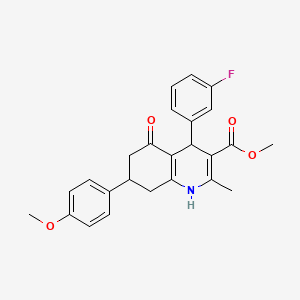
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide, also known as CPCC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide reacts with ROS to form a fluorescent adduct that emits a strong fluorescence signal. The mechanism of this reaction involves the transfer of an electron from the ROS to the 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide molecule, leading to the formation of a stable adduct.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to have minimal toxicity in living cells and does not interfere with cellular processes. However, its potential use as a fluorescent probe for detecting ROS in living cells may have significant implications for understanding the role of oxidative stress in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide is its selectivity for ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, its fluorescence signal is relatively weak compared to other fluorescent probes, which may limit its sensitivity in certain applications.
Zukünftige Richtungen
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has the potential to be used in various scientific research applications, including the study of oxidative stress in disease states such as cancer, neurodegenerative diseases, and cardiovascular disease. Future research may focus on improving the sensitivity of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide as a fluorescent probe, as well as exploring its potential use in other applications such as drug delivery and imaging.
Synthesemethoden
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with malononitrile and cyclopropanecarboxylic acid in the presence of a base. The resulting product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for studying oxidative stress in biological systems.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVJZLMWOELLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)

![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)